molecular formula C19H20O2 B1201950 Cyclofenil diphenol CAS No. 5189-40-2

Cyclofenil diphenol

Cat. No.: B1201950
CAS No.: 5189-40-2
M. Wt: 280.4 g/mol
InChI Key: POEZOFHZEJTFHF-UHFFFAOYSA-N
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Description

4-cyclohexyliden(4-hydroxyphenyl)methylphenol is a small molecular compound with the chemical formula C19H20O2 . It is known for its unique structure, which includes a cyclohexylidene group attached to a hydroxyphenylmethylphenol moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Mechanism of Action

Target of Action

Cyclofenil diphenol is primarily known to target the estrogen receptors (ERs) . It is a selective estrogen receptor modulator (SERM) and has been used clinically as an ovulation-inducing drug . The estrogen receptors play a crucial role in various biological processes, including reproductive development, bone integrity, cardiovascular health, and cognitive function.

Mode of Action

This compound exerts its action by binding to estrogen receptor beta and demonstrates agonism or antagonism depending on the tissue type . This means that it can either activate or inhibit the estrogen receptor’s function, depending on the specific context within the body. This interaction with its targets leads to changes in the cellular processes regulated by these receptors.

Biochemical Pathways

Cyclofenil diphenil has been shown to inhibit proteoglycan synthesis, a process that is mediated by the Golgi apparatus . It also interferes with the cellular uptake of amino acids via the system A carrier . Moreover, it has been found to cause a decrease in the pool size of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses . These biochemical changes can have downstream effects on various cellular processes, including protein synthesis and cellular metabolism.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of proteoglycan synthesis and the fragmentation of the Golgi apparatus into small vesicles . It also inhibits the substitution of proteoglycan core protein with chondroitin sulphate chains . These effects can significantly impact cellular structure and function.

Biochemical Analysis

Biochemical Properties

Cyclofenil diphenol plays a significant role in biochemical reactions, particularly in the inhibition of proteoglycan synthesis. It interacts with various enzymes and proteins, including those involved in the synthesis of chondroitin sulfate and hyaluronan . This compound inhibits the polymerization of chondroitin sulfate onto p-nitrophenyl beta-xyloside and interferes with the cellular uptake of amino acids via the system A carrier . These interactions suggest that this compound may act through multiple inhibitory mechanisms.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In chondrocytes, it disrupts the Golgi apparatus, leading to the inhibition of proteoglycan synthesis . This compound also affects the cellular uptake of amino acids and the synthesis of chondroitin sulfate and hyaluronan . Additionally, this compound has been shown to inhibit the replication of dengue virus in mammalian cells . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and its ability to disrupt cellular processes. It inhibits the polymerization of chondroitin sulfate and interferes with the uptake of amino acids . This compound also induces the fragmentation of the Golgi apparatus into small vesicles . These actions suggest that this compound may act through multiple inhibitory mechanisms, affecting both protein synthesis and glycosaminoglycan synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Short-term exposure to the compound leads to the disappearance of Golgi stacks and the formation of large ribosome-studded vesicles in the endoplasmic reticulum . These changes are concentration-dependent and fully reversible within 21 hours of withdrawing the drug . Long-term effects include a decrease in the pool size of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher concentrations, the compound completely inhibits proteoglycan synthesis and induces significant ultrastructural changes in chondrocytes

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of glycosaminoglycans. It inhibits the synthesis of chondroitin sulfate and hyaluronan, which are Golgi-mediated events . The compound also affects the cellular uptake of amino acids and the pool size of various UDP-sugars . These interactions suggest that this compound may influence metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. It interferes with the cellular uptake of amino acids via the system A carrier and affects the localization and accumulation of glycosaminoglycans . The compound’s ability to induce retrograde trafficking of Golgi and trans-Golgi network markers to the endoplasmic reticulum further highlights its impact on cellular transport mechanisms .

Subcellular Localization

This compound primarily localizes to the Golgi apparatus and the endoplasmic reticulum. It induces fragmentation of the Golgi apparatus into small vesicles and causes the formation of large ribosome-studded vesicles in the endoplasmic reticulum . These changes suggest that this compound may affect the activity and function of these organelles through its interactions with targeting signals and post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyliden(4-hydroxyphenyl)methylphenol typically involves the reaction of cyclohexanone with 4-hydroxybenzaldehyde under acidic conditions . The reaction proceeds through a condensation mechanism, forming the cyclohexylidene linkage. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 4-cyclohexyliden(4-hydroxyphenyl)methylphenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyliden(4-hydroxyphenyl)methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexylmethylphenol derivatives.

    Substitution: Halogenated phenols.

Comparison with Similar Compounds

4-cyclohexyliden(4-hydroxyphenyl)methylphenol can be compared with other similar compounds, such as:

Uniqueness

The presence of the cyclohexylidene group in 4-cyclohexyliden(4-hydroxyphenyl)methylphenol imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h6-13,20-21H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEZOFHZEJTFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199845
Record name Cyclofenil diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5189-40-2
Record name Cyclofenil diphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5189-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclofenil diphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclofenil diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[cyclohexylidene(4-hydroxyphenyl)methyl]phenol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYCLOFENIL DIPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00W4083OML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary effect of Cyclofenil diphenol on chondrocytes?

A1: this compound is a weak non-steroidal estrogen that potently inhibits the synthesis of proteoglycans in chondrocytes. [, ] This occurs even at concentrations where protein synthesis is only minimally affected. [] The compound appears to specifically target the formation of glycosaminoglycan side chains in the Golgi apparatus, impacting the production of these crucial components of cartilage. []

Q2: How does this compound affect the Golgi apparatus?

A2: Treatment of chondrocytes with this compound leads to dramatic changes in the structure of the Golgi apparatus. [] Within a short period (40-60 minutes), the characteristic Golgi stacks disappear, and prolonged exposure (2-3 hours) causes distension and transformation of the endoplasmic reticulum (ER) into large vesicles. [] These vesicles are filled with flocculent and filamentous material and are studded with ribosomes. Notably, these changes are reversible upon removal of the drug. []

Q3: Are there structural analogs of this compound with similar effects?

A4: Yes, compounds structurally related to this compound, such as F6204 and F6091, also demonstrate a concentration-dependent inhibition of proteoglycan synthesis in chondrocytes. [] This suggests a structure-activity relationship where certain structural features are important for the observed biological activity. Interestingly, other compounds like stilboestrol, clomiphene, and tamoxiphen, which share structural similarities with this compound, also exhibit potent inhibition of proteoglycan synthesis. [] This further supports the notion that specific structural motifs are crucial for interacting with the target(s) responsible for this effect.

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